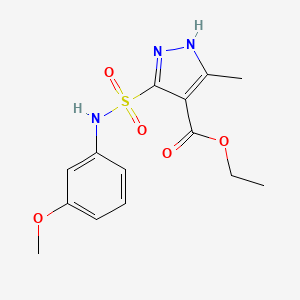
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone, also known as DMPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that has been shown to exhibit potent anti-inflammatory and anti-tumor properties. In
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
The compound’s unique structure and functional groups make it an interesting candidate for drug development. Researchers can explore its potential as a scaffold for designing novel pharmaceuticals. By modifying specific regions, they may create derivatives with improved bioavailability, target specificity, and therapeutic efficacy .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) play essential roles in physiological processes, including pH regulation and CO₂ transport. Investigating the inhibitory activity of this compound against CA enzymes could lead to the development of new treatments for conditions like glaucoma, epilepsy, and cancer .
Anti-Fibrotic Agents
Given its structural resemblance to known anti-fibrotic compounds, researchers can explore whether this compound exhibits potent anti-fibrotic activity. In vitro and in vivo studies could assess its effects on fibrosis-related pathways, potentially offering therapeutic options for diseases involving excessive tissue scarring .
Crystal Engineering and Nanoarchitectonics
The compound’s layered crystal structure, formed by slipped π-stacking interactions, presents opportunities for crystal engineering. Researchers can investigate its self-assembly behavior, intermolecular interactions, and potential applications in nanomaterials. Additionally, computational methods (such as DFT and Hirshfeld surface analysis) can provide insights into its stability and properties .
Bicyclo[1.1.1]pentane Building Blocks
The bicyclo[1.1.1]pentane moiety within the compound is synthetically valuable. Researchers can explore its reactivity and use it as a building block for constructing complex molecules. Applications may include drug synthesis, materials science, and natural product analogs .
Molecular Docking Studies
Performing molecular docking simulations can reveal potential binding sites and interactions between this compound and specific protein targets. Researchers can focus on enzymes, receptors, or other biomolecules relevant to disease pathways. Such studies guide drug discovery efforts by predicting binding affinities and aiding in lead optimization .
Propiedades
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19(2)13-14(17-8-7-16-13)22-11-4-3-9-20(10-11)15(21)12-5-6-18-23-12/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVBWBQBLIPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592954.png)
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)




![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)

![6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592965.png)
![N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2592966.png)
![NCGC00384795-01_C52H84O22_Olean-12-en-28-oic acid, 3-[[O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-alpha-L-arabinopyranosyl-(1->6)]-beta-D-glucopyranosyl]oxy]-16-hydroxy-, (3beta,5xi,9xi,16alpha)-](/img/structure/B2592970.png)
